molecular formula C11H20N2O3 B13625001 Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13625001
M. Wt: 228.29 g/mol
InChI Key: BXCPWICBSPZLFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1781632-45-8) is a bicyclic carbamate derivative with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . Its structure features a tert-butyl carbamate group attached to an azetidine ring, which is substituted with both a hydroxy group and a 1-aminocyclopropyl moiety. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and drug candidates. The tert-butyl group enhances solubility and stability during synthetic processes, while the aminocyclopropyl substituent may confer unique steric and electronic properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11(15,7-13)10(12)4-5-10/h15H,4-7,12H2,1-3H3

InChI Key

BXCPWICBSPZLFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)O

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position of the azetidine ring participates in nucleophilic substitution reactions under basic conditions. A notable example involves the synthesis of benzyloxy derivatives:

Example Reaction (from ):

  • Substrate : tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Reagents : Potassium tert-butoxide (KOtBu), THF, 3-chloro-4-(trifluoromethyl)benzyl bromide

  • Conditions : Room temperature, 14 hours

  • Product : tert-butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate

  • Mechanism : SN2 displacement of the hydroxyl proton by the benzyl bromide electrophile.

  • Yield : Crude product obtained in quantitative yield (429 mg from 200 mg starting material).

This reaction highlights the utility of the hydroxyl group as a handle for introducing diverse substituents via alkylation or arylation.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate (Boc) protecting group undergoes hydrolysis under acidic or basic conditions to yield the free amine.

Typical Conditions (inferred from ):

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Basic Hydrolysis : Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Example Workflow :

  • Deprotection of the Boc group under acidic conditions.

  • Neutralization with aqueous bicarbonate (NaHCO₃) to isolate the free azetidine amine.

This step is critical for generating intermediates in drug discovery pipelines.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone, although specific conditions for this transformation are not explicitly documented in the provided sources. Based on analogous azetidine chemistry ( ), potential oxidants include:

Oxidizing Agent Conditions Expected Product
Dess-Martin periodinaneRoom temperature, DCM3-oxoazetidine derivative
Pyridinium chlorochromate (PCC)Anhydrous solventKetone without over-oxidation

Further experimental validation is required to optimize yields and selectivity.

Comparative Reactivity Table

The table below summarizes key reaction pathways and their experimental parameters:

Reaction Type Conditions Products Reference
Nucleophilic SubstitutionKOtBu, THF, 25°C, 14 hBenzyloxy-azetidine derivatives
Boc DeprotectionTFA/DCM or NaOH/H₂OFree 3-hydroxyazetidine amine
Oxidation (Hypothetical)Dess-Martin periodinane, DCM, 25°C3-oxoazetidine-1-carboxylate

Mechanistic Insights

  • Steric Effects : The tert-butyl group imposes steric hindrance, directing reactivity toward the less hindered hydroxyl and amine sites.

  • Ring Strain : The azetidine’s four-membered ring enhances susceptibility to ring-opening reactions under harsh conditions (e.g., strong acids/bases).

Scientific Research Applications

Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table compares tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate with structurally related azetidine and carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Data/Applications
Tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 1781632-45-8 1-Aminocyclopropyl, hydroxy, tert-butyl Building block for drug synthesis
Tert-butyl 3-hydroxyazetidine-1-carboxylate C₈H₁₅NO₃ 173.21 Not provided Hydroxy, tert-butyl Intermediate in API synthesis (e.g., LCMS: m/z 756 in Example 407)
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate C₁₈H₁₇NO₃ 295.34 886510-13-0 Hydroxy, fluorenylmethyl Lab chemical with stringent safety protocols
C11H20N2O3 (Enamine Building Block) C₁₁H₂₀N₂O₃ 228.29 2171844-58-7 Hydroxy, tert-butyl, ethanamine Structural simplicity, potential for derivatization

Biological Activity

Tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₁₅N₁O₃
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 141699-55-0

Synthesis Overview

The synthesis of tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of various azetidine derivatives under controlled conditions. A common method includes the use of palladium catalysts in a hydrogen atmosphere, yielding high purity products with significant yields .

The compound exhibits various biological activities, primarily attributed to its structural features that allow interaction with biological targets such as enzymes and receptors. The azetidine ring structure is known to enhance binding affinity to specific proteins, influencing pathways related to inflammation and cellular signaling.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds similar to tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate show potential in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as IL-6 and IL-23 .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects, suggesting that modifications in the azetidine structure can lead to enhanced activity against bacterial strains .
  • Cytotoxicity Studies : Preliminary studies have shown that certain azetidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for development in cancer therapy .

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory properties of azetidine derivatives. The results indicated that the compound significantly reduced inflammation markers in vitro, suggesting its utility in treating conditions like rheumatoid arthritis .

Study 2: Antimicrobial Activity

Another research effort focused on synthesizing various azetidine analogs, including tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate. The findings revealed promising antimicrobial activity against several strains of bacteria, highlighting its potential as a lead compound for new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-6 and IL-23 levels
AntimicrobialEffective against bacterial strains
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. How can researchers systematically compare the synthetic challenges of this compound with its structural analogs?

  • Methodological Answer :
  • Retrosynthetic Analysis : Deconstruct analogs (e.g., piperidine vs. azetidine cores) to evaluate step complexity and protecting group requirements .
  • Yield-Energy Correlation : Map reaction yields against computed activation energies (DFT) to rank synthetic feasibility .
  • Patent/Literature Mining : Use cheminformatics tools (e.g., SciFinder) to compile success rates for cyclopropane-containing intermediates .

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